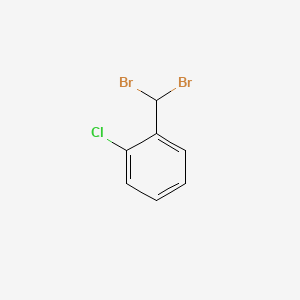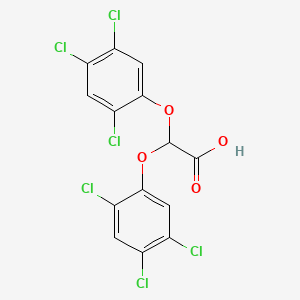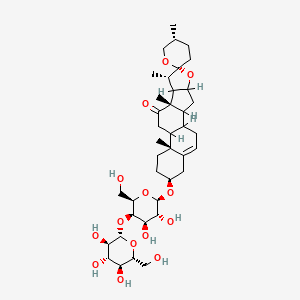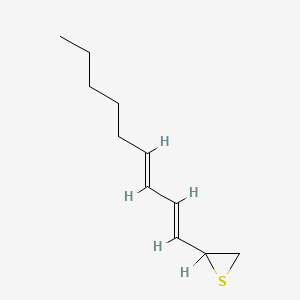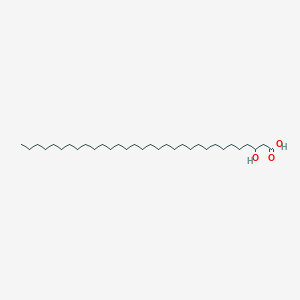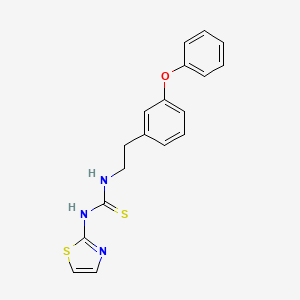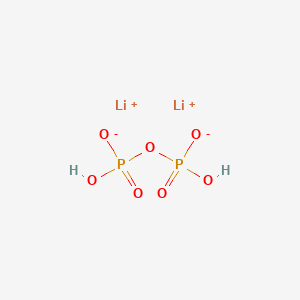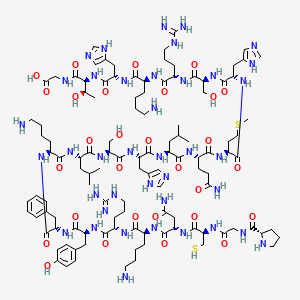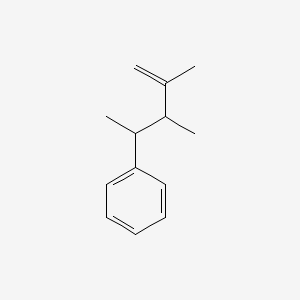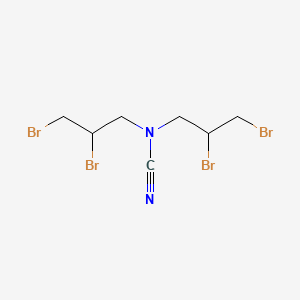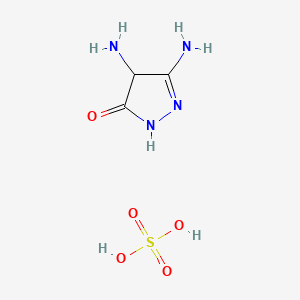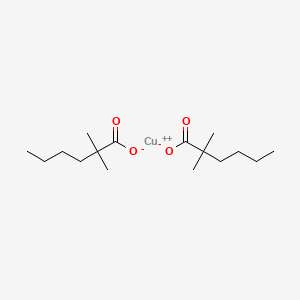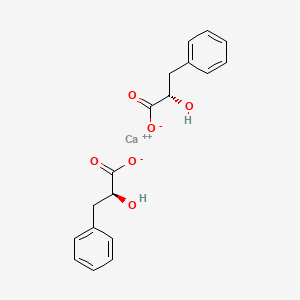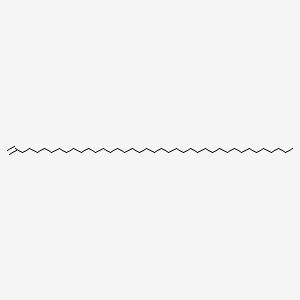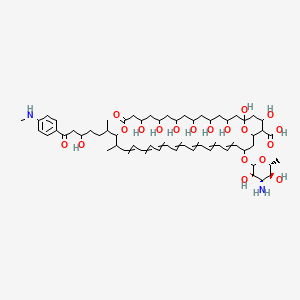
Aureofungin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aureofungin A is a polyene antibiotic primarily used to prevent fungal infections in agriculture . It is produced by the bacterium Streptomyces cinnamomeus var. terricola . Despite its effectiveness in agricultural applications, its high toxicity limits its use in clinical therapy .
準備方法
Synthetic Routes and Reaction Conditions: Aureofungin A is synthesized through fermentation processes involving Streptomyces cinnamomeus var. terricola . The fermentation is typically carried out in submerged culture conditions, where the bacterium is grown in a nutrient-rich medium. The production process involves optimizing various parameters such as pH, temperature, and nutrient concentration to maximize yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation. The process begins with the inoculation of a seed culture into a fermenter containing a suitable growth medium. The fermentation is carried out under controlled conditions, and the antibiotic is extracted from the culture broth using solvent extraction techniques . The crude extract is then purified using chromatographic methods to obtain pure this compound .
化学反応の分析
Types of Reactions: Aureofungin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
科学的研究の応用
Aureofungin A has several scientific research applications:
作用機序
Aureofungin A exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes . This binding disrupts the integrity of the cell membrane, leading to increased permeability and ultimately cell death . The molecular targets involved in this process include ergosterol and other membrane-associated proteins .
類似化合物との比較
- Nystatin
- Amphotericin B
- Candicidin
- Primaricin
Comparison: Aureofungin A is similar to other polyene antibiotics like Nystatin and Amphotericin B in its mechanism of action and spectrum of activity . it is unique in its specific binding affinity and the structural modifications that can be made to enhance its solubility and reduce toxicity . Unlike Nystatin and Amphotericin B, which are widely used in clinical settings, this compound’s use is primarily restricted to agriculture due to its higher toxicity .
特性
CAS番号 |
63278-45-5 |
|---|---|
分子式 |
C59H88N2O19 |
分子量 |
1129.3 g/mol |
IUPAC名 |
33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C59H88N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(60)54(72)37(3)77-58)32-50-52(57(74)75)49(70)34-59(76,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(61-4)23-21-38/h5-18,20-23,35-37,40-47,49-50,52-56,58,61-68,70,72-73,76H,19,24-34,60H2,1-4H3,(H,74,75)/t35?,36?,37-,40?,41?,42?,43?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58?,59?/m1/s1 |
InChIキー |
FVOHYQMTNYOFFF-BDFDAPMRSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)O)O)O)O)O)O)O)O)C(=O)O)O)N)O |
正規SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


